molecular formula C18H11ClF3N3O2 B11394832 1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11394832
M. Wt: 393.7 g/mol
InChI Key: UEQBRJAKJBYUCU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group, a trifluoromethylphenyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and trifluoromethylphenyl groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or ester with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are used in cross-coupling reactions, while halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the trifluoromethylphenyl group, which may affect its biological activity and chemical properties.

    1-(4-chlorophenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide: Similar structure but without the trifluoromethyl group, potentially altering its reactivity and interactions.

Uniqueness: The presence of both the chlorophenyl and trifluoromethylphenyl groups in 1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide makes it unique, as these groups can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H11ClF3N3O2

Molecular Weight

393.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H11ClF3N3O2/c19-12-4-6-14(7-5-12)25-9-8-15(26)16(24-25)17(27)23-13-3-1-2-11(10-13)18(20,21)22/h1-10H,(H,23,27)

InChI Key

UEQBRJAKJBYUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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